Fusicoplagin B Fusicoplagin B Fusicoplagin B is a natural product found in Plagiochila sciophila with data available.
Brand Name: Vulcanchem
CAS No.: 101390-91-4
VCID: VC0008439
InChI: InChI=1S/C26H40O8/c1-13(2)26(31)9-8-25(12-32-16(5)27)11-20-14(3)21(30)10-19(20)15(4)22(33-17(6)28)23(24(25)26)34-18(7)29/h13,15,19-24,30-31H,3,8-12H2,1-2,4-7H3/t15-,19+,20+,21+,22+,23+,24-,25-,26-/m1/s1
SMILES: CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)OC(=O)C)(C(C)C)O)COC(=O)C)O
Molecular Formula: C26H40O8
Molecular Weight: 480.598

Fusicoplagin B

CAS No.: 101390-91-4

Cat. No.: VC0008439

Molecular Formula: C26H40O8

Molecular Weight: 480.598

* For research use only. Not for human or veterinary use.

Fusicoplagin B - 101390-91-4

Specification

CAS No. 101390-91-4
Molecular Formula C26H40O8
Molecular Weight 480.598
IUPAC Name [(1S,3R,5S,7R,8R,9S,10R,11S,12R)-9,10-diacetyloxy-5,12-dihydroxy-8-methyl-4-methylidene-12-propan-2-yl-1-tricyclo[9.3.0.03,7]tetradecanyl]methyl acetate
Standard InChI InChI=1S/C26H40O8/c1-13(2)26(31)9-8-25(12-32-16(5)27)11-20-14(3)21(30)10-19(20)15(4)22(33-17(6)28)23(24(25)26)34-18(7)29/h13,15,19-24,30-31H,3,8-12H2,1-2,4-7H3/t15-,19+,20+,21+,22+,23+,24-,25-,26-/m1/s1
Standard InChI Key MHTPILXDDYFGCC-FIDWFZPYSA-N
SMILES CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)OC(=O)C)(C(C)C)O)COC(=O)C)O

Introduction

Biochemical Properties and Mechanisms of Action

Receptor Interactions and Binding Affinities

Fusicoccin compounds interact with specific cellular receptors, primarily fusicoccin-binding proteins (FCBPs). Research has identified two distinct types of receptors: high-affinity (HA) receptors with a dissociation constant (Kd) of approximately 10^-10 M and low-affinity (LA) receptors with a Kd of about 10^-7 M . These receptors were first detected in plasma membrane fractions from maize coleoptiles, with the ratio of high-affinity to low-affinity sites approximately 1:2 . The functional significance of these different receptor types remains an active area of research.

Cellular Impacts and Signaling Pathways

The primary cellular effect of fusicoccane compounds involves the activation of plasma membrane H+-ATPase, which stimulates proton emission and causes acidification of the cellular environment . This activation begins immediately after application without a lag phase, distinguishing it as one of the rapid membrane responses . Interestingly, the activation of H+-ATPase by fusicoccin requires the presence of an additional protein, and phenylarsine oxide acts as a specific inhibitor of this activation process .

Genetic and Epigenetic Effects

Beyond membrane effects, fusicoccanes also influence genetic processes. Research indicates that fusicoccin can control DNA methylation in wheat seed embryos, potentially affecting gene expression . While some studies suggest fusicoccin has no effect on RNA and protein synthesis, other data indicate it can increase the activity of chromatin-bound RNA-polymerase, though this activation appears transitory . This suggests fusicoccin may directly affect the enzyme rather than altering chromatin matrix activity.

CompoundOriginPrimary StructureMain Biological Activities
Fusicoccin-AFusicoccum amygdaliDiterpenoid with fused ring systemPlant growth regulation, H+-ATPase activation, anticancer effects when combined with IFNα
Cotylenin-ACladosporium sp.Similar to Fusicoccin-AGrowth enhancement in plant cotyledons, induction of differentiation in human myeloid leukemia cells
Ophiobolin-ABipolaris speciesContains C7-aldehyde groupAntimicrobial activities, calmodulin inhibition, toxicity to plants and animals

These compounds share structural similarities but demonstrate distinct biological activities, suggesting the importance of specific functional groups in determining their effects .

Analytical Methods and Detection Techniques

Extraction and Isolation Procedures

The extremely low natural concentrations of fusicoccane compounds necessitate sophisticated extraction techniques. Researchers have employed various methods including ethanol extraction of homogenized plant materials, followed by concentration and chloroform extraction . The resultant extracts undergo fractionation through high-performance liquid chromatography (HPLC) for preliminary separation . Alternative approaches include developing sterile root cultures to eliminate contamination by microorganisms and fungi, yielding up to 150 nM of fusicoccin per kilogram of roots .

Spectroscopic Identification Methods

Accurate identification of fusicoccane compounds relies on advanced analytical techniques. Gas chromatography combined with mass spectrometry (GC/MS) following trisilil derivatization has been effectively used to detect fusicoccinal metabolites . This method detects characteristic ions specific to fusicoccanes. Additionally, researchers have developed immunological methods for fusicoccin detection, particularly useful for tracing these compounds in complex biological matrices .

Receptor-Based Detection Systems

The discovery of fusicoccin receptors has enabled the development of specialized detection systems. De Boer and colleagues created an affinity sorbent with biotinylated fusicoccin as the active group for purification of fusicoccin-binding proteins . Such approaches allow for highly specific isolation and characterization of proteins that interact with fusicoccanes, providing insights into their cellular mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator